

# Precision Melting Point Verification: *trans*-2-Chloro-3,4-dimethoxy-beta-nitrostyrene

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## Compound of Interest

Compound Name: *trans*-2-Chloro-3,4-dimethoxy-beta-nitrostyrene

CAS No.: 41122-35-4

Cat. No.: B057669

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## Executive Summary

In the synthesis of substituted phenethylamines and their precursors, the integrity of the nitrostyrene intermediate is the single most critical determinant of final yield and purity. For ***trans*-2-Chloro-3,4-dimethoxy-beta-nitrostyrene** (CAS 41122-35-4), melting point (MP) verification is not merely a physical constant check—it is a diagnostic tool for reaction completeness.

This guide provides a rigorous, self-validating protocol to verify the identity and purity of this specific compound. Unlike generic datasheets, we contextualize the data against its specific metabolic precursors and structural isomers to prevent costly misidentification in drug development workflows.

## Part 1: Technical Specifications & Comparative Data

The following table establishes the "Gold Standard" metrics derived from high-purity reference standards. Note the distinct MP gap between the target compound and its unreacted precursor, which forms the basis of our validation strategy.

| Compound                                       | Role                 | CAS No.[1][2]<br>[3][4][5][6][7] | Melting Point<br>(°C) | Appearance            |
|------------------------------------------------|----------------------|----------------------------------|-----------------------|-----------------------|
| trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene | Target Product       | 41122-35-4                       | 89 – 93 °C            | Yellow Prisms/Needles |
| 2-Chloro-3,4-dimethoxybenzaldehyde             | Precursor (Impurity) | 5417-17-4                        | 69 – 74 °C            | Beige/White Powder    |
| 3,4-Dimethoxy-beta-nitrostyrene                | Structural Isomer    | 4230-93-7                        | 140 – 142 °C          | Yellow Needles        |
| trans-beta-Nitrostyrene                        | Unsubstituted Analog | 5153-67-3                        | 55 – 58 °C            | Yellow Crystals       |

Key Insight: The melting point of the target (89-93°C) is significantly higher than the precursor (69-74°C). A depressed melting point in your crude product (<85°C) is a definitive indicator of unreacted aldehyde contamination, not just "wet" solvent.

## Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. By running a "Mixed Melting Point" test, you confirm identity without needing expensive NMR time for every batch.

### Phase 1: Purification (The Prerequisite)

Melting point data is meaningless on crude material. You must remove the "oily" oligomers often formed in Henry reactions.

- Solvent Selection: Boiling Ethanol (95% or anhydrous) or Isopropyl Alcohol (IPA).
- Dissolution: Dissolve crude orange/red solid in the minimum amount of boiling solvent.
- Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.
  - Why? Rapid cooling traps impurities. Slow cooling grows distinct yellow prisms that exclude the aldehyde precursor.

- Drying: Vacuum desiccate for 12 hours. Solvent inclusion will artificially depress MP.

## Phase 2: The Measurement (Capillary Method)

- Sample Prep: Grind a small amount of dry crystal into a fine powder.
- Loading: Fill a capillary tube to 2-3 mm height. Pack tightly by tapping.
- Ramp Rate:
  - Fast Ramp (10°C/min) up to 80°C.
  - Precision Ramp (1°C/min) from 80°C to 95°C.
- Observation: Record  
  
(first liquid drop) and  
  
(complete liquefaction).

## Phase 3: The Validation (Mixed Melting Point)

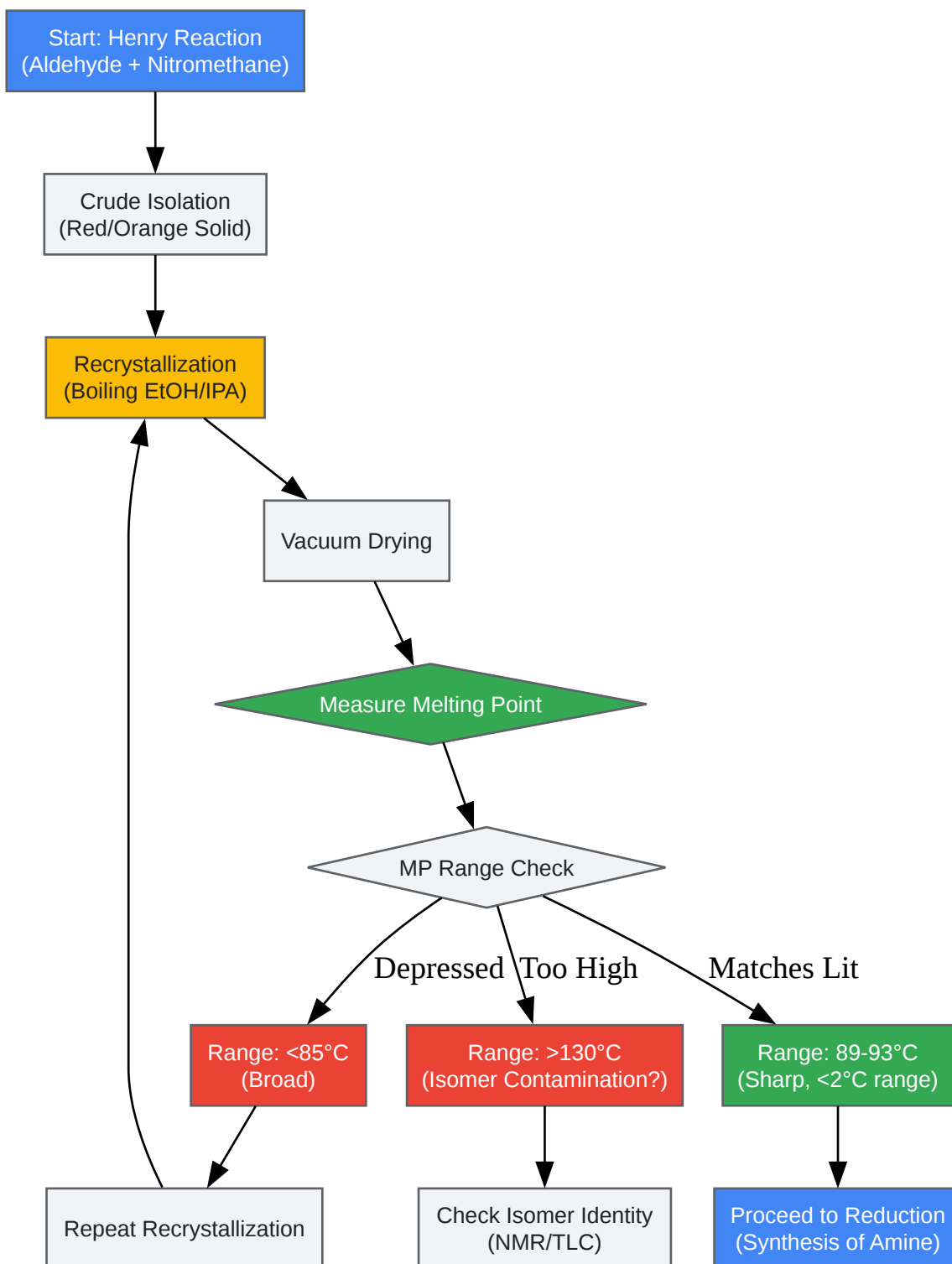
This is the critical step to rule out false positives.

- Prepare a 1:1 Mix: Take 10 mg of your purified product and mix thoroughly with 10 mg of pure 2-Chloro-3,4-dimethoxybenzaldehyde (Precursor).
- Measure MP: Run the melting point of this mixture.
- Interpretation:
  - Result A (Sharp MP at ~70-75°C): Your product is likely just the starting material (Reaction failed).
  - Result B (Broad/Depressed MP <65°C): Your product is the correct Nitrostyrene. The mixture behaves as an impure system, depressing the MP below both individual components (Eutectic effect).

## Part 3: Visualizations

## Diagram 1: Synthesis & Purification Logic Flow

This workflow illustrates the critical decision points where MP verification dictates the next step.

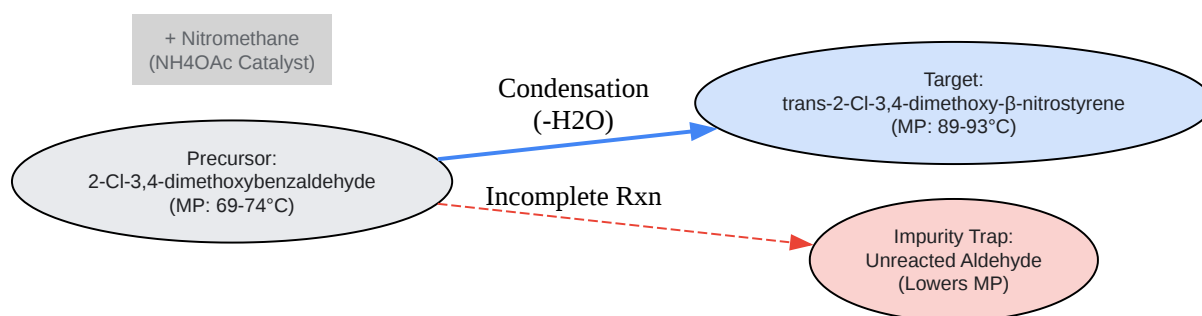


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Caption: Operational workflow for nitrostyrene purification. Note that low MP triggers re-crystallization, while high MP suggests structural isomerism.

## Diagram 2: Chemical Transformation & Impurity Tracking

Visualizing the structural change helps understand why the physical properties shift so drastically.



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Caption: The Henry reaction pathway. The significant MP difference (approx. 20°C) between precursor and product enables thermal analysis to serve as a purity check.

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